2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol
Description
2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol is a phenolic derivative featuring a propylamine linker between a phenol ring and a 4-hydroxycyclohexyl group. This structure combines aromatic and alicyclic components, with the hydroxyl groups on both rings contributing to hydrogen bonding and solubility.
Properties
IUPAC Name |
2-[1-[(4-hydroxycyclohexyl)amino]propyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-14(13-5-3-4-6-15(13)18)16-11-7-9-12(17)10-8-11/h3-6,11-12,14,16-18H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFGXBNIOBOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol typically involves the reaction of 4-hydroxycyclohexylamine with a suitable phenolic precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high throughput. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The target compound shares a core structure with several analogs, differing primarily in substituents on the aromatic ring or the amino-linked side chain. Key analogs include:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity.
Substituent Effects on Properties
The chlorine analog (261.75 g/mol) offers electronegativity, influencing reactivity and binding affinity in medicinal chemistry .
Hydroxyethyl vs. Cyclohexyl Substituents ( vs. Target Compound): The hydroxyethyl group in C₁₁H₁₇NO₂ introduces a polar side chain, enhancing water solubility.
Branched Amino Groups (): The dimethylamino-methyl branch in C₁₆H₂₈N₂O increases steric hindrance and basicity, which may affect receptor interactions in drug design. This contrasts with the target compound’s simpler cyclohexyl group, which prioritizes hydrogen bonding via the -OH group .
Methyl-Substituted Aromatic Rings (): The 3,4-dimethylphenyl group in C₁₇H₂₁NO donates electron density, reducing phenolic -OH acidity compared to the target compound’s unsubstituted phenol ring. This alters chemical reactivity and solubility .
Crystallographic and Conformational Insights
While direct crystallographic data for the target compound is unavailable, analogs like C₂₉H₂₅N₃O₃ () reveal critical structural trends:
- Dihedral Angles: In C₂₉H₂₅N₃O₃, intramolecular O–H⋯N hydrogen bonds restrict dihedral angles between aromatic rings (e.g., 26.95° and 14.83°), stabilizing specific conformations . The target compound’s cyclohexyl group may allow greater torsional flexibility but could form similar hydrogen bonds via its phenolic -OH.
- Crystal Packing : The propyl linker in analogs adopts gauche conformations (e.g., C–C–C–O torsion angle = 70.9°), influenced by steric and electronic factors. The cyclohexyl group in the target compound may induce distinct packing patterns due to its bulk .
Biological Activity
2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol, also known by its chemical identifier 1152819-60-7, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H23NO2. The compound features a phenolic group, a cyclohexyl group with a hydroxyl substituent, and an amino group attached to a propyl chain. Its unique structure contributes to its distinctive chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate the activity of these targets through binding interactions, influencing signal transduction pathways, gene expression, and metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Properties : The compound has been investigated for its potential analgesic effects, which could be beneficial in pain management therapies.
- Cellular Interactions : It has shown interactions with cellular pathways that could influence cell proliferation and survival, indicating potential applications in cancer research .
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes involved in inflammatory responses. These studies demonstrated significant inhibition rates, suggesting a robust anti-inflammatory potential.
Pharmacological Evaluation
A pharmacological evaluation highlighted the compound's ability to modulate the activity of phospholipases, which are critical in cell signaling and inflammatory processes. This modulation was quantified through IC50 values in various assays, indicating effective concentrations for therapeutic use .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-{1-[(4-Hydroxycyclohexyl)amino]ethyl}phenol | Similar phenolic structure | Moderate anti-inflammatory effects |
| 2-{1-[(4-Hydroxycyclohexyl)amino]methyl}phenol | Methyl group instead of propyl | Lower analgesic properties |
| 2-{1-[(4-Hydroxycyclohexyl)amino]butyl}phenol | Butyl chain increases hydrophobicity | Enhanced cellular interactions |
The comparative analysis shows that while similar compounds exhibit some biological activities, this compound stands out due to its structural versatility and potential for diverse applications in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
